mTOR-IN-1 - 1207358-59-5

mTOR-IN-1

Catalog Number: EVT-253230
CAS Number: 1207358-59-5
Molecular Formula: C25H30N8O2
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
mTOR Inhibitor is any substance that inhibits mammalian target of rapamycin (mTOR or FK506 binding protein 12-rapamycin associated protein 1 (FRAP1)), a serine/threonine protein kinase that is active in the control of cell growth, cell proliferation, and cell motility. Inhibition of mTOR can inhibit cell proliferation.
Source and Classification

mTOR-IN-1 is classified as a small molecule inhibitor targeting the mTOR signaling pathway. It specifically inhibits mTOR complex 1 (mTORC1), which is crucial for protein synthesis and cell growth regulation. The compound has been synthesized and studied in various research settings, primarily focusing on its biochemical interactions and effects on cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of mTOR-IN-1 typically involves several organic chemistry techniques, including:

  1. Reagents: Commonly used reagents include amines, carboxylic acids, and various coupling agents to facilitate the formation of the desired molecular structure.
  2. Reaction Conditions: Reactions are often conducted under controlled temperature and pressure conditions to optimize yield and purity.
  3. Purification: Post-synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to isolate mTOR-IN-1 from by-products.

The detailed synthetic route may vary based on the specific molecular modifications required for different analogs of mTOR-IN-1.

Molecular Structure Analysis

Structure and Data

The molecular structure of mTOR-IN-1 can be described by its core scaffold, which includes:

  • Functional Groups: The presence of specific functional groups that enhance binding affinity to the mTOR active site.
  • 3D Configuration: The stereochemistry of mTOR-IN-1 plays a significant role in its biological activity.

Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its pharmacokinetics.

Chemical Reactions Analysis

Reactions and Technical Details

mTOR-IN-1 participates in various chemical reactions that are essential for its mechanism of action:

  1. Binding Interactions: The compound interacts with the ATP-binding site of mTORC1, inhibiting its kinase activity.
  2. Phosphorylation Inhibition: By blocking mTORC1, mTOR-IN-1 prevents the phosphorylation of downstream targets such as ribosomal protein S6 kinase (S6K) and 4E-BP1.

These interactions are fundamental to its role in modulating cellular signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action of mTOR-IN-1 involves:

  • Inhibition of mTORC1: By binding to the active site, mTOR-IN-1 inhibits the phosphorylation activity of mTORC1.
  • Effects on Protein Synthesis: This inhibition leads to decreased protein synthesis and cell growth, particularly affecting pathways involved in translation initiation.

Data from studies indicate that mTOR-IN-1 effectively reduces the levels of phosphorylated S6K and 4E-BP1 in treated cells, confirming its role as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of mTOR-IN-1 include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited aqueous solubility may affect bioavailability.

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles at specific functional groups.

Relevant data from stability studies help inform storage conditions and formulation strategies.

Applications

Scientific Uses

mTOR-IN-1 has several significant applications in scientific research:

  • Cancer Research: Used to study the effects of mTOR inhibition on tumor growth and survival.
  • Metabolic Disorders: Investigated for its potential to modulate insulin signaling pathways in diabetes models.
  • Neurodegenerative Diseases: Explored for its effects on neuronal survival and function through modulation of protein synthesis pathways.
Introduction to mTOR Signaling and mTOR-IN-1

Historical Evolution of mTOR Pathway Discovery

The mechanistic Target of Rapamycin (mTOR) pathway’s discovery originated with the isolation of rapamycin from Streptomyces hygroscopicus bacteria in soil samples from Rapa Nui (Easter Island) in 1964 [4] [8]. Initial studies identified its antifungal and immunosuppressive properties, but its molecular target remained elusive until 1994, when mTOR was biochemically purified as the direct binding partner of the FKBP12-rapamycin complex [4] [8]. Genetic screens in yeast subsequently identified TOR1 and TOR2 genes as rapamycin targets, revealing conservation across eukaryotes [10].

Evolutionary analyses indicate that mTOR complexes originated before the Last Eukaryotic Common Ancestor (LECA), with core components conserved from yeast to humans [10]. Long-lived mammals (e.g., bowhead whales, naked mole rats) exhibit positive selection in mTOR pathway genes (TSC1, TSC2, RAPTOR), linking mTOR regulation to lifespan extension [6]. This deep conservation underscores mTOR’s fundamental role in growth regulation.

Table 1: Key Milestones in mTOR Pathway Discovery

YearDiscoverySignificance
1964Rapamycin isolationAntimicrobial/immunosuppressive compound identified
1993TOR genes identified in yeastConservation of mTOR across eukaryotes
1994mTOR purificationDirect target of rapamycin established
2002mTORC1 and mTORC2 complexes characterizedDual complexes with distinct functions defined
2008Rag GTPases as amino acid sensorsMechanism of nutrient sensing elucidated

Structural and Functional Overview of mTOR Complexes

mTOR functions within two multi-protein complexes: mTORC1 and mTORC2, each with unique components and sensitivities to inhibition [2] [5] [7].

  • mTORC1 comprises mTOR, Raptor (substrate recruiter), mLST8 (kinase stabilizer), PRAS40, and DEPTOR (inhibitory subunits) [2] [5]. It localizes to lysosomes via the Ragulator-Rag complex, enabling activation by Rheb-GTP upon amino acid availability [5] [8]. mTORC1 promotes anabolic processes (protein/lipid synthesis) and suppresses autophagy. It is acutely inhibited by rapamycin through allosteric disruption [4] [9].

  • mTORC2 contains mTOR, Rictor (structural scaffold), mSIN1, Protor, mLST8, and DEPTOR [2] [7]. It regulates cytoskeletal dynamics, cell survival, and metabolism by phosphorylating AGC kinases (Akt, PKC, SGK1) [7]. Unlike mTORC1, it is rapamycin-insensitive acutely but susceptible to chronic inhibition due to impaired complex assembly [7] [9].

Structural studies reveal mTORC1 forms a dimeric "lozenge" architecture, with Raptor facilitating substrate docking, while mTORC2 adopts a hollow rhomboid fold stabilized by Rictor-mSIN1 interactions [3] [4].

Table 2: Comparative Structure and Functions of mTOR Complexes

FeaturemTORC1mTORC2
Core ComponentsmTOR, Raptor, mLST8, PRAS40, DEPTORmTOR, Rictor, mSIN1, mLST8, Protor, DEPTOR
ActivatorsAmino acids, growth factors, energy statusGrowth factors, ribosomes, Rab GTPases
Key SubstratesS6K1, 4E-BP1, ULK1, SREBPAkt (Ser473), PKC-α, SGK1
Inhibition byAcute rapamycin, ATP-competitive inhibitorsChronic rapamycin, ATP-competitive inhibitors
Primary FunctionsProtein synthesis, autophagy suppressionCell survival, cytoskeletal organization

Role of mTOR in Cellular Homeostasis

mTORC1 coordinates cellular growth by integrating nutrient, energy, and growth factor signals to balance anabolic and catabolic pathways [2] [3] [5]:

  • Protein Synthesis: Phosphorylates S6K1 and 4E-BP1 to initiate cap-dependent mRNA translation and ribosome biogenesis [2] [4].
  • Lipid/Nucleotide Synthesis: Activates SREBP transcription factors to drive fatty acid/cholesterol synthesis and enhances pyrimidine production via CAD phosphorylation [3] [4].
  • Metabolic Shifting: Upregulates HIF-1α to promote glycolysis and the pentose phosphate pathway [4].
  • Autophagy Regulation: Suppresses autophagy initiation by phosphorylating ULK1 and ATG13, preventing autophagosome formation [2] [3]. Nutrient deprivation inactivates mTORC1, releasing ULK1/ATG13 to induce autophagy [2].

mTORC2 fine-tunes metabolism by phosphorylating Akt to enhance glucose uptake and by activating PKC-α for cytoskeletal remodeling [7].

Table 3: mTOR-Regulated Cellular Processes

ProcessmTORC1 RolemTORC2 Role
Protein SynthesisActivates S6K1/4E-BP1; ↑ translationIndirect via Akt activation
Lipid MetabolismActivates SREBP; ↑ lipogenesisRegulates lipolysis via PKC
Glycolysis↑ HIF-1α translation; ↑ glycolytic enzymesModulates insulin signaling via Akt
AutophagyPhosphorylates/inhibits ULK1-ATG13 complexPhosphorylates Beclin-1
Cell SurvivalActivates Akt/PKC; ↑ anti-apoptotic signals

Rationale for Targeting mTOR: Implications in Disease Pathogenesis

Dysregulation of mTOR signaling is a hallmark of diverse pathologies, validated through genetic, biochemical, and pharmacological studies [3] [8] [9]:

  • Cancer: Hyperactivation of mTORC1 (via PI3K mutations, PTEN loss, or Rheb amplification) drives uncontrolled proliferation, angiogenesis, and metabolic reprogramming [3] [8]. Notably, long-lived mammals (e.g., whales) exhibit evolutionary adaptations in mTOR suppressors (TSC1/2), linking tumor resistance to pathway regulation [6].
  • Metabolic Disorders: Insulin resistance in type 2 diabetes correlates with chronic mTORC1 activation, which desensitizes insulin receptor signaling via S6K1-mediated feedback [4] [8].
  • Neurodegeneration: Impaired mTOR-dependent autophagy contributes to toxic protein aggregation in Alzheimer’s and Parkinson’s diseases [3] [6].
  • Aging: Reduced mTOR activity extends lifespan in model organisms, correlating with enhanced autophagy and metabolic efficiency [6] [8].

mTOR-IN-1 exemplifies a therapeutic strategy to counteract pathological mTOR activation. As a selective ATP-competitive inhibitor, it suppresses both mTORC1 and mTORC2 by binding the kinase domain, overcoming limitations of rapamycin (partial mTORC1 inhibition) [9]. Preclinical studies confirm its efficacy in rapamycin-resistant tumors and autophagy induction [9]. The compound’s chemical structure (C~35~H~28~F~3~N~5~O~2~) optimizes mTOR kinase affinity while minimizing off-target effects [9].

Properties

CAS Number

1207358-59-5

Product Name

mTOR-IN-1

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Molecular Formula

C25H30N8O2

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1

InChI Key

WQBAZXIQANTUOY-KRWDZBQOSA-N

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C

Synonyms

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C

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